molecular formula C14H13N5O2S B2624206 pyridin-2-ylmethyl ((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamate CAS No. 2034518-90-4

pyridin-2-ylmethyl ((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamate

Cat. No.: B2624206
CAS No.: 2034518-90-4
M. Wt: 315.35
InChI Key: FUTPUJHDKOIDDN-UHFFFAOYSA-N
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Description

Pyridin-2-ylmethyl ((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamate is a complex organic compound that features a pyridine ring, a thiophene ring, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyridin-2-ylmethyl ((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamate typically involves multiple steps, starting with the preparation of the individual components, followed by their assembly into the final product. One common approach involves the following steps:

    Synthesis of 1-(thiophen-2-yl)-1H-1,2,3-triazole: This can be achieved through a cycloaddition reaction between thiophene-2-carboxylic acid and sodium azide, followed by reduction.

    Preparation of pyridin-2-ylmethyl carbamate: This involves the reaction of pyridin-2-ylmethanol with phosgene or a phosgene substitute to form the carbamate.

    Coupling Reaction: The final step involves coupling the 1-(thiophen-2-yl)-1H-1,2,3-triazole with pyridin-2-ylmethyl carbamate using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Pyridin-2-ylmethyl ((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamate can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced to form dihydrotriazoles.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination can be used under controlled conditions.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Nitrated or halogenated pyridine derivatives.

Scientific Research Applications

Pyridin-2-ylmethyl ((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, facilitating the exploration of new chemical space.

Mechanism of Action

The mechanism of action of pyridin-2-ylmethyl ((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamate depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Pyridin-2-ylmethyl carbamate:

    1-(Thiophen-2-yl)-1H-1,2,3-triazole: Lacks the pyridine and carbamate functionalities, limiting its use in certain applications.

Uniqueness

Pyridin-2-ylmethyl ((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamate is unique due to its combination of three distinct functional groups (pyridine, thiophene, and triazole), which confer a wide range of chemical reactivity and potential applications. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

pyridin-2-ylmethyl N-[(1-thiophen-2-yltriazol-4-yl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2S/c20-14(21-10-11-4-1-2-6-15-11)16-8-12-9-19(18-17-12)13-5-3-7-22-13/h1-7,9H,8,10H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUTPUJHDKOIDDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)COC(=O)NCC2=CN(N=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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